Dovitinib lactate is a potent, multi-targeted, small molecule inhibitor of receptor tyrosine kinases (RTKs). [, ] It acts on type III-V RTKs, including vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, fibroblast growth factor receptors (FGFRs) 1, 2, and 3, platelet-derived growth factor receptor beta (PDGFRβ), c-KIT, and fms-like tyrosine kinase 3 (FLT3). [, , ] This compound exhibits anti-angiogenic properties by targeting these RTKs, which are involved in tumor growth and neovascularization. [, , ]
The synthesis of dovitinib lactate involves several steps that typically start with the preparation of the core structure of dovitinib. The lactate form is generated by reacting dovitinib with lactic acid or its derivatives. The synthesis can be optimized through various methods such as:
The specific reaction conditions, including temperature, time, and concentration of reactants, are critical for maximizing yield and purity.
Dovitinib lactate undergoes various chemical reactions that are significant for its pharmacological activity:
Dovitinib lactate exerts its anticancer effects primarily through the inhibition of multiple receptor tyrosine kinases. The mechanism includes:
Experimental data indicate that it can significantly reduce levels of chemokines associated with cancer progression, such as CCL2 and CCL5 .
Dovitinib lactate exhibits several relevant physical and chemical properties:
These properties are crucial for formulation development and therapeutic applications.
Dovitinib lactate is primarily used in cancer research due to its ability to inhibit multiple signaling pathways associated with tumor growth. Its applications include:
Dovitinib lactate (systematic name: (2S)-2-hydroxypropanoic acid 4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-1,3-benzodiazol-2-yl]-1,2-dihydroquinolin-2-one hydrate) is the lactate salt hydrate form of the free base dovitinib. Its molecular formula is C₂₄H₂₉FN₆O₅, with a molecular weight of 500.53 g/mol [2] [7]. Key identifiers include:
Table 1: Chemical Identifiers of Dovitinib Lactate
Property | Value |
---|---|
IUPAC Name | (2S)-2-hydroxypropanoic acid 4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-1,3-benzodiazol-2-yl]-1,2-dihydroquinolin-2-one hydrate |
Molecular Formula | C₂₄H₂₉FN₆O₅ |
Molecular Weight | 500.53 g/mol |
CAS Number | 915769-50-5 |
SMILES | O.CC@HC(O)=O.CN1CCN(CC1)C1=CC=C2N=C(NC2=C1)C1=C(N)C2=C(NC1=O)C=CC=C2F |
Chemically, it is classified as a quinoline-benzimidazole derivative featuring a piperazine-methyl substituent [1]. This heterocyclic scaffold enables potent inhibition of receptor tyrosine kinases (RTKs) through competitive ATP-binding site blockade.
Dovitinib (originally designated CHIR-258) was developed by Chiron Corporation (later acquired by Novartis) as an orally bioavailable, multitargeted kinase inhibitor. Its design rationale addressed two key oncogenic mechanisms:
The benzimidazole-quinoline core was optimized for binding versatility, enabling interactions with divergent kinase hinge regions. Structural analyses confirmed its type I½B binding mode in FGFR1, forming hydrogen bonds with E562 and A564 residues while occupying the hydrophobic front pocket [1]. Unlike selective FGFR inhibitors (e.g., erdafitinib), dovitinib lacks hyperphosphatemia induction due to its distinct target profile [1].
In preclinical studies, dovitinib lactate demonstrated efficacy across diverse models:
Table 2: Kinase Inhibition Profile of Dovitinib Lactate
Kinase Target | Class | IC₅₀ (nM) | Biological Impact |
---|---|---|---|
FGFR1 | IV (RTK) | 8 | Suppresses tumor-stromal signaling |
FGFR3 | IV (RTK) | 9 | Inhibits mutant myeloma cell growth |
VEGFR2 | V (RTK) | 13 | Disrupts angiogenesis |
FLT3 | III (RTK) | 1 | Targets AML-driven kinases |
c-KIT | III (RTK) | 2 | Inhibits stem cell factor signaling |
PDGFRβ | III (RTK) | 210 | Modulates stromal interactions |
Clinically investigated indications (all discontinued after Phase III):
Current research focuses on biomarker-driven applications, particularly in tumors with FGFR pathway alterations or VEGF resistance mechanisms [4] [6].
Molecular Structure of Dovitinib Lactate:
<svg xmlns="http://www.w3.org/2000/svg" width="400" height="300" viewBox="0 0 400 300"> <!-- Simplified structure representation based on SMILES string --> <text x="200" y="150" font-family="Arial" font-size="14" fill="black" text-anchor="middle"> C24H29FN6O5 (Quinoline-benzimidazole core with piperazine-methyl and lactate groups) </text> </svg>
Key: The structure integrates a quinoline-benzimidazole core (kinase-binding domain), 4-methylpiperazine (solubility modifier), and lactate counterion (salt stabilizer). Hydrogen-bonding motifs at the quinoline NH and carbonyl groups enable hinge region interactions [1] [2].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7